molecular formula C24H26N2O4 B11363644 N-(3,4-dimethoxybenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide

N-(3,4-dimethoxybenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11363644
M. Wt: 406.5 g/mol
InChI Key: ZSIINGSXYMXUKT-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide is a complex organic compound with a unique structure that includes methoxy, propoxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Coupling Reaction: The amine is then coupled with 3-propoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenyl)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl-methyl-amino]propyl]-4-nitro-benzamide hydrochloride
  • N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide

Uniqueness

N-[(3,4-Dimethoxyphenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-propoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C24H26N2O4/c1-4-14-30-20-9-7-8-19(16-20)24(27)26(23-10-5-6-13-25-23)17-18-11-12-21(28-2)22(15-18)29-3/h5-13,15-16H,4,14,17H2,1-3H3

InChI Key

ZSIINGSXYMXUKT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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